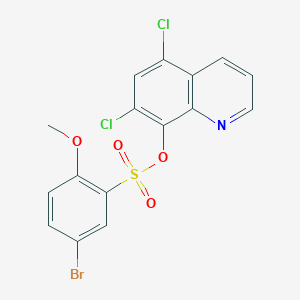

(5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate

Description

(5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms and a benzene ring substituted with bromine and methoxy groups, linked by a sulfonate group.

Properties

IUPAC Name |

(5,7-dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrCl2NO4S/c1-23-13-5-4-9(17)7-14(13)25(21,22)24-16-12(19)8-11(18)10-3-2-6-20-15(10)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMZHSQHEUMZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrCl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate typically involves multi-step organic reactions. One common route includes the chlorination of quinoline to introduce chlorine atoms at the 5 and 7 positions, followed by the sulfonation of the quinoline ring. The bromination and methoxylation of benzene are carried out separately, and the resulting 5-bromo-2-methoxybenzene is then reacted with the sulfonated quinoline derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.

Coupling Reactions: The sulfonate group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

(5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

5,7-Dichloroquinoline: Lacks the sulfonate and bromomethoxybenzene groups.

5-Bromo-2-methoxybenzenesulfonic acid: Lacks the quinoline ring.

8-Hydroxyquinoline: Lacks the chlorine and sulfonate groups.

Uniqueness

(5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate is unique due to the combination of its quinoline and benzene rings, along with the specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, cytotoxicity, and interactions with biological targets, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often employs methods such as nucleophilic substitution and coupling reactions to introduce the dichloroquinoline and bromo-methoxybenzene moieties.

Cytotoxicity Studies

Cytotoxicity is a critical parameter in evaluating the potential therapeutic applications of any compound. The cytotoxic effects of this compound have been assessed using various cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 (Liver) | >100 | Low cytotoxicity observed |

| A549 (Lung) | 55 | Moderate cytotoxicity |

| MCF-7 (Breast) | 40 | Significant cytotoxic effect |

The compound showed a half-cytotoxic concentration (CC50) greater than 100 µM against normal liver cells, indicating low toxicity . In contrast, it exhibited moderate cytotoxicity against A549 lung cancer cells with an IC50 value of 55 µM .

The mechanism by which this compound exerts its biological effects may involve interaction with specific proteins or enzymes. Preliminary studies have indicated potential interactions with the spike protein of SARS-CoV-2 through bio-layer interferometry techniques, suggesting that the compound may have antiviral properties .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. The drug-likeness was evaluated using Lipinski's rule of five:

| Property | Value |

|---|---|

| Molecular Weight | <500 g/mol |

| LogP | <5 |

| Hydrogen Bond Acceptors | <10 |

| Hydrogen Bond Donors | <5 |

The compound did not violate any of Lipinski’s rules, indicating favorable pharmacokinetic properties for oral administration .

Case Study 1: Antiviral Activity

In a study aimed at evaluating the antiviral potential against SARS-CoV-2, this compound was screened for its ability to inhibit viral entry or replication. The results indicated that while the compound showed some binding affinity to the viral spike protein, further optimization is required to enhance its efficacy as an antiviral agent .

Case Study 2: Cancer Cell Lines

Another investigation focused on the compound's effects on various cancer cell lines. The findings suggested that it could induce apoptosis in breast cancer cells through activation of caspase pathways. This study highlights the potential for developing this compound into a therapeutic agent for specific cancers .

Q & A

Basic Research Questions

Q. What are the key structural features of (5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate, and how do they influence reactivity?

- Methodological Answer : The compound combines a 5,7-dichloroquinoline moiety with a 5-bromo-2-methoxybenzenesulfonate group. The quinoline core (electron-deficient due to Cl substituents) facilitates nucleophilic substitution or coordination chemistry, while the sulfonate group enhances solubility and electrophilicity. Structural analogs in (e.g., 8PX and 8PU) demonstrate that substituent positions (e.g., methoxy, bromine) dictate regioselectivity in reactions like Suzuki coupling or sulfonation. Use X-ray crystallography (as in ) or computational modeling to confirm stereoelectronic effects .

Q. What synthetic strategies are viable for preparing this compound?

- Methodological Answer : A two-step approach is common:

Sulfonation : React 5-bromo-2-methoxybenzenesulfonyl chloride with 5,7-dichloroquinolin-8-ol under basic conditions (e.g., pyridine/DCM) to form the sulfonate ester.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water).

Similar protocols are validated in for acetamide derivatives, where polar aprotic solvents (DMF) and controlled temperatures (60–80°C) optimize yields .

Q. How can researchers characterize the purity and identity of this compound?

- Methodological Answer :

- HPLC-MS : Confirm molecular weight and purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid).

- NMR : Compare ¹H/¹³C spectra with analogs in (e.g., 8PX: δ 7.8–8.2 ppm for aromatic protons, δ 55–60 ppm for methoxy carbons).

- Elemental Analysis : Validate Br and Cl content via combustion analysis (±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling 5,7-dichloroquinolin-8-ol with 5-bromo-2-methoxybenzenesulfonyl chloride?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane. notes DMF enhances nucleophilicity in sulfonation.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride.

- Kinetic Monitoring : Use in-situ IR spectroscopy to track sulfonate ester formation (peaks ~1370 cm⁻¹ for S=O stretching).

- Yield Maximization : Conduct a Design of Experiments (DoE) varying temperature (40–100°C) and molar ratios (1:1 to 1:1.5) .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity with ATCC strains).

- Purity Checks : Impurities (e.g., residual dichloroquinoline) may skew results. Use preparative HPLC to isolate batches.

- Metabolite Analysis : LC-MS/MS can identify degradation products (e.g., hydrolyzed sulfonate in ) that may exhibit off-target effects .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures (e.g., cytochrome P450) to model binding. The bromine and methoxy groups may occupy hydrophobic pockets.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Modeling : Train models on analogs like those in to correlate substituent effects (e.g., Cl vs. Br) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.